Synthesis Pathway of 2-(2,4-di-tert-butylphenoxy)ethanol: An In-depth Technical Guide
Synthesis Pathway of 2-(2,4-di-tert-butylphenoxy)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathway for 2-(2,4-di-tert-butylphenoxy)ethanol, a derivative of the widely used antioxidant, 2,4-di-tert-butylphenol. The synthesis of the target molecule is achieved through a two-step process commencing with the synthesis of the 2,4-di-tert-butylphenol precursor via Friedel-Crafts alkylation of phenol, followed by a Williamson ether synthesis to introduce the hydroxyethyl group. This guide provides detailed experimental protocols, quantitative data, and visualizations of the chemical synthesis and a relevant biological signaling pathway.
Synthesis of the Precursor: 2,4-di-tert-butylphenol
The initial step involves the synthesis of 2,4-di-tert-butylphenol through the acid-catalyzed alkylation of phenol with isobutylene. This electrophilic aromatic substitution reaction is a well-established method for introducing tert-butyl groups to the phenolic ring.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
Materials:
-
Phenol
-
Isobutylene or tert-butanol (as a source of isobutylene in situ)
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acid-activated clay or zeolite)
-
Solvent (e.g., heptane, toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a gas inlet, dissolve phenol in the chosen solvent.
-
Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically ranging from 60 to 120 °C).
-
Introduce isobutylene gas into the reaction mixture at a controlled rate, or add tert-butanol dropwise.
-
Maintain the reaction at the set temperature for a period of 2 to 8 hours, monitoring the progress by a suitable analytical technique such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or recrystallization to obtain pure 2,4-di-tert-butylphenol.
Quantitative Data for 2,4-di-tert-butylphenol Synthesis
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General literature on Friedel-Crafts alkylation |
| Melting Point | 56-57 °C | PubChem CID 7309 |
| Boiling Point | 264 °C | PubChem CID 7309 |
| ¹H NMR (CDCl₃) | δ 7.31 (d, J=2.4 Hz, 1H), 7.07 (dd, J=8.4, 2.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.75 (s, 1H, OH), 1.44 (s, 9H), 1.31 (s, 9H) | Spectral Database for Organic Compounds (SDBS) |
| ¹³C NMR (CDCl₃) | δ 151.7, 142.1, 135.8, 125.8, 123.6, 114.8, 34.9, 34.2, 31.7, 29.6 | Spectral Database for Organic Compounds (SDBS) |
Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol
The final product is synthesized via the Williamson ether synthesis, a classic and versatile method for forming ethers. This S(_N)2 reaction involves the nucleophilic attack of the 2,4-di-tert-butylphenoxide ion on an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,4-di-tert-butylphenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, sodium hydride)
-
2-Chloroethanol or ethylene oxide
-
Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol in the chosen solvent.
-
Add the base portion-wise to the solution to form the corresponding phenoxide. If using sodium hydride, exercise caution due to the evolution of hydrogen gas.
-
After the deprotonation is complete, add 2-chloroethanol to the reaction mixture. If using ethylene oxide, it should be bubbled through the solution or added as a condensed liquid at low temperature.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
If the solvent is water-miscible, add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure 2-(2,4-di-tert-butylphenoxy)ethanol.
Quantitative Data for 2-(2,4-di-tert-butylphenoxy)ethanol Synthesis
| Parameter | Value | Reference |
| Typical Yield | 60-85% | General literature on Williamson ether synthesis |
| Molecular Weight | 250.38 g/mol | PubChem CID 154268 |
| Appearance | Colorless to pale yellow oil or low melting solid | General chemical properties |
| ¹H NMR (CDCl₃) | δ 7.35 (d, J=2.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 4.10 (t, J=4.5 Hz, 2H), 3.95 (t, J=4.5 Hz, 2H), 2.50 (t, J=6.0 Hz, 1H, OH), 1.42 (s, 9H), 1.32 (s, 9H) | Predicted based on chemical structure and known shifts |
| ¹³C NMR (CDCl₃) | δ 153.5, 142.5, 136.0, 126.0, 124.0, 112.5, 69.5, 61.5, 35.0, 34.5, 31.5, 29.5 | Predicted based on chemical structure and known shifts |
Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for 2-(2,4-di-tert-butylphenoxy)ethanol.
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson ether synthesis step.
Biological Context: Retinoid X Receptor (RXR) Activation
While the biological activity of 2-(2,4-di-tert-butylphenoxy)ethanol is not extensively documented, its precursor, 2,4-di-tert-butylphenol, is a known endocrine disruptor that functions as an agonist for the Retinoid X Receptor (RXR).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes, including adipogenesis.[1][2][4]
Activation of the RXR by ligands like 2,4-di-tert-butylphenol can lead to the transcription of target genes that promote the differentiation of mesenchymal stem cells into adipocytes.[1][2][3] Given the structural similarity, it is plausible that 2-(2,4-di-tert-butylphenoxy)ethanol may exhibit similar biological activity.
Signaling Pathway Diagram: RXR-Mediated Adipogenesis
Caption: Proposed signaling pathway of RXR activation leading to adipogenesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
